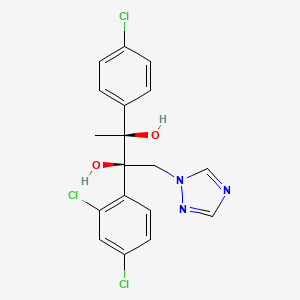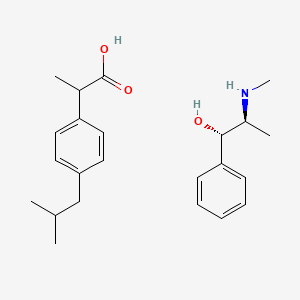![molecular formula C22H26N8 B12696838 1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile CAS No. 77911-27-4](/img/structure/B12696838.png)
1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile is a complex organic compound that features both azo and imidazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile typically involves the following steps:
Azo Coupling Reaction: This involves the reaction of diazonium salts with activated aromatic compounds.
Formation of Imidazole Ring: The imidazole ring can be synthesized through various methods, including the reaction of 1,2-dicarbonyl compounds with aldehydes and ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale azo coupling and imidazole ring formation reactions, optimized for yield and purity. The specific conditions, such as temperature, solvents, and catalysts, would be tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation and Reduction: The azo group can be reduced to form amines, while the imidazole ring can undergo oxidation to form imidazole N-oxides.
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring and the imidazole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products
Reduction: Produces corresponding amines.
Oxidation: Forms imidazole N-oxides.
Substitution: Yields various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile has several applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The azo group can participate in electron transfer reactions, while the imidazole ring can coordinate with metal ions and participate in hydrogen bonding . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Dibutylamino-1-butanol: Shares the dibutylamino group but lacks the azo and imidazole functionalities.
Dibutyl(cyanomethyl)telluronium chloride: Contains the cyanomethyl group but differs in the presence of tellurium instead of the azo and imidazole groups.
Uniqueness
1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both azo and imidazole groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industry.
Properties
CAS No. |
77911-27-4 |
|---|---|
Molecular Formula |
C22H26N8 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-(cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]diazenyl]imidazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C22H26N8/c1-4-6-11-29(12-7-5-2)18-8-9-19(17(3)14-18)27-28-22-26-20(15-24)21(16-25)30(22)13-10-23/h8-9,14H,4-7,11-13H2,1-3H3 |
InChI Key |
YMLKEZIMEARDDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC(=C(C=C1)N=NC2=NC(=C(N2CC#N)C#N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



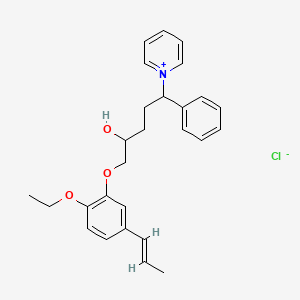
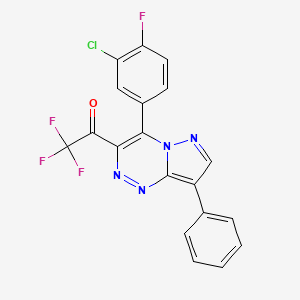
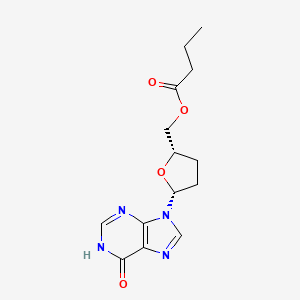
![2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulphonyl]amino]benzoic acid](/img/structure/B12696795.png)
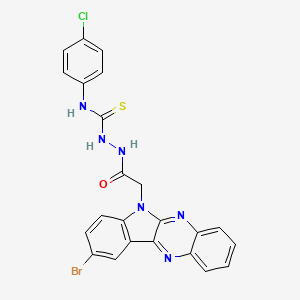
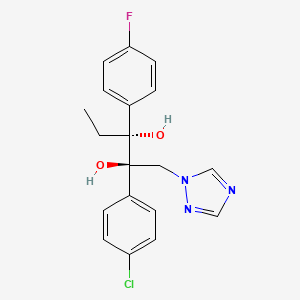
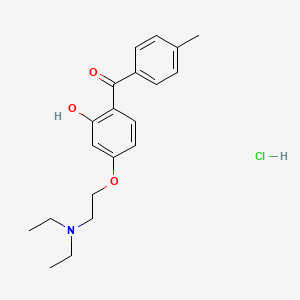
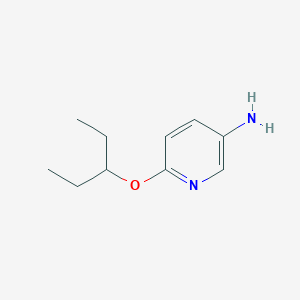

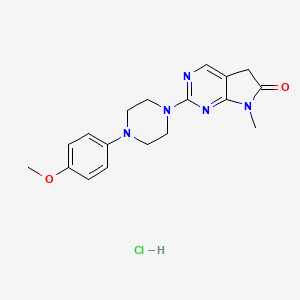
![3-[4-(Diethylamino)-2-hydroxyphenyl]-3-[2-methoxy-4-methyl-5-(phenylamino)phenyl]phthalide](/img/structure/B12696828.png)
